molecular formula C16H8ClFN2O3S B2833493 3-((3-Chloro-4-fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile CAS No. 1019152-89-6

3-((3-Chloro-4-fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile

Cat. No.: B2833493
CAS No.: 1019152-89-6
M. Wt: 362.76
InChI Key: ZEMQFRMLOQZDGN-UHFFFAOYSA-N
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Description

3-((3-Chloro-4-fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile is a complex organic compound that belongs to the class of quinolines. This compound is characterized by the presence of a sulfonyl group attached to a chlorofluorophenyl ring, a carbonitrile group, and a quinoline core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloro-4-fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the quinoline derivative is treated with a sulfonyl chloride (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) in the presence of a base such as pyridine.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) on the quinoline ring is replaced by a cyano group using reagents like sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor. The sulfonyl group is known to interact with enzyme active sites, making it a candidate for drug development.

Medicine

Medicinally, 3-((3-Chloro-4-fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile is investigated for its potential anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising therapeutic agent.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the quinoline and sulfonyl groups.

Mechanism of Action

The mechanism of action of 3-((3-Chloro-4-fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile involves its interaction with molecular targets such as enzymes. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Chloro-4-fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
  • 3-((3-Chloro-4-fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-methyl ester

Uniqueness

Compared to similar compounds, 3-((3-Chloro-4-fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in additional chemical reactions, providing more versatility in synthetic applications. The combination of the sulfonyl and carbonitrile groups also enhances its potential as an enzyme inhibitor, making it a more potent candidate for drug development.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonyl-4-oxo-1H-quinoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2O3S/c17-12-6-10(2-4-13(12)18)24(22,23)15-8-20-14-5-9(7-19)1-3-11(14)16(15)21/h1-6,8H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMQFRMLOQZDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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